molecular formula C25H32O6 B11988526 2,2'-(3,4-Dimethoxyphenyl)methylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)

2,2'-(3,4-Dimethoxyphenyl)methylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)

Cat. No.: B11988526
M. Wt: 428.5 g/mol
InChI Key: TZVPFOYIXUBUGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((3,4-DIMETHOXYPHENYL)METHYLENE)BIS(3-HYDROXY-5,5-DIMETHYLCYCLOHEX-2-ENONE) typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an active methylene compound reacts with an aldehyde or ketone in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and bases such as piperidine or pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,2’-((3,4-DIMETHOXYPHENYL)METHYLENE)BIS(3-HYDROXY-5,5-DIMETHYLCYCLOHEX-2-ENONE) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2,2’-((3,4-DIMETHOXYPHENYL)METHYLENE)BIS(3-HYDROXY-5,5-DIMETHYLCYCLOHEX-2-ENONE) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-((3,4-DIMETHOXYPHENYL)METHYLENE)BIS(3-HYDROXY-5,5-DIMETHYLCYCLOHEX-2-ENONE) involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress . It may also interact with enzymes and proteins, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-((3,4-DIMETHOXYPHENYL)METHYLENE)BIS(3-HYDROXY-5,5-DIMETHYLCYCLOHEX-2-ENONE) apart from similar compounds is its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of methoxy groups can enhance its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H32O6

Molecular Weight

428.5 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C25H32O6/c1-24(2)10-15(26)22(16(27)11-24)21(14-7-8-19(30-5)20(9-14)31-6)23-17(28)12-25(3,4)13-18(23)29/h7-9,21,26,28H,10-13H2,1-6H3

InChI Key

TZVPFOYIXUBUGC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(C2=CC(=C(C=C2)OC)OC)C3=C(CC(CC3=O)(C)C)O)O)C

Origin of Product

United States

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